Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate
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Overview
Description
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological properties. The oxazole ring, in particular, is known for its versatility in medicinal chemistry.
Property | Details |
---|---|
Molecular Formula | C18H16ClN2O3 |
Molecular Weight | 354.78 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may exhibit:
- Antimicrobial Activity : By inhibiting bacterial growth through enzyme inhibition.
- Anticancer Properties : Potentially inducing apoptosis in cancer cells by disrupting cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For example, studies have shown that derivatives with oxazole rings demonstrate activity against various bacterial strains.
Compound | MIC (µg/ml) | Activity Against |
---|---|---|
This compound | TBD | TBD |
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate | 1.6 | Candida albicans |
Ethyl 5-(4-chlorophenyl)-1,3-thiazole-2-carboxamide | 0.8 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective against resistant strains of bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : H2122, H460 (non-small cell lung cancer)
- EC50 Values : Less than 1 µM for sensitive cell lines, indicating potent activity.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated strong inhibitory effects against Salmonella typhi and Bacillus subtilis with a notable selectivity index compared to standard antibiotics . -
Anticancer Research :
In another study focusing on the anticancer properties of oxazole derivatives, the compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins . -
Synthesis and Structure-Activity Relationship (SAR) :
The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have shown that modifications to the chlorophenyl group can significantly affect potency and selectivity against specific targets .
Properties
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAWCQUTARZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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